
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with an indene-1,3-dione moiety, making it a unique and interesting compound for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . This method provides good yields and is metal-free, making it an environmentally friendly option. Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . This method is highly efficient and provides excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions to introduce different functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications due to its unique structure and biological activities .
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as benzofuran derivatives and indene-1,3-dione derivatives .
Benzofuran Derivatives: These compounds share the benzofuran ring structure and exhibit similar biological activities, such as anti-tumor and antibacterial properties.
Indene-1,3-dione Derivatives:
The uniqueness of this compound lies in its combined structure, which imparts unique properties and activities not found in the individual benzofuran or indene-1,3-dione derivatives.
Eigenschaften
Molekularformel |
C17H10O3 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
2-(1-benzofuran-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H10O3/c18-16-11-6-1-2-7-12(11)17(19)15(16)13-9-20-14-8-4-3-5-10(13)14/h1-9,15H |
InChI-Schlüssel |
ITZAIGKXOAHYIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=COC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


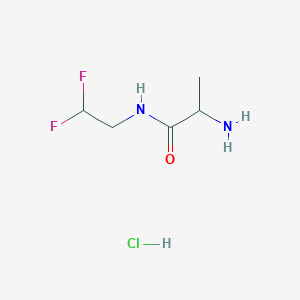
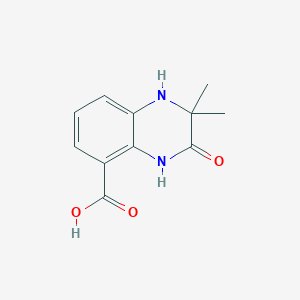



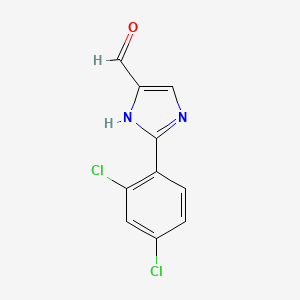
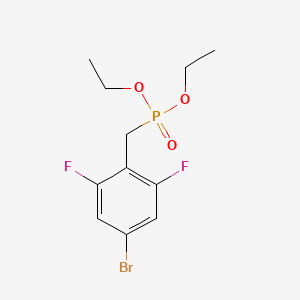
![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
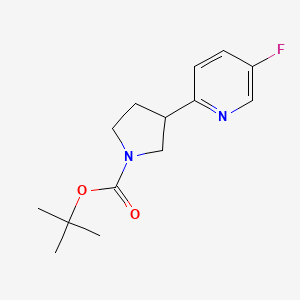
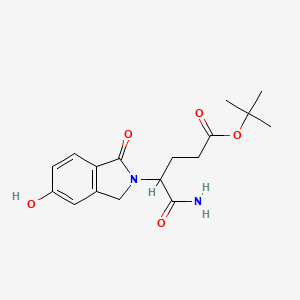
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)
![6-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13687031.png)
